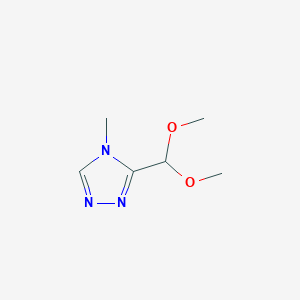
2-Hydroxy-1,8-naphthyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-1,8-naphthyridine-4-carboxylic acid is a derivative of 1,8-naphthyridines, which are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have wide applicability in medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability. The synthesis includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo . The reaction of 2-aminonicotinaldehyde, Meldrum’s acid, and alcohols in the presence of anhydrous FeCl3 produces 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates .Molecular Structure Analysis
1,8-Naphthyridines are considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
The chemical reactions of 1,8-naphthyridines involve multicomponent reactions of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate .Relevant Papers The relevant papers retrieved include a microreview on the synthesis of 1,8-naphthyridines and a review on the synthetic strategies, reactivity, and applications of 1,5-naphthyridines . Further analysis of these papers may provide more detailed information.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxicity
2-Hydroxy-1,8-naphthyridine-4-carboxylic acid derivatives have been explored for their potent cytotoxicity in the context of drug development. A study by 林凱鵬 and Kai Lin (2006) detailed the synthesis of these derivatives, highlighting their potential in preclinical studies due to improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties (林凱鵬 & Lin, 2006).
Ligand Component in Metal Complexes
This compound is noted for its role as a ligand component in metal complexes, aiding in lower energy electronic absorption and providing a tether for anchoring the ligand to semiconductor surfaces. R. Zong, Hui Zhou, and R. Thummel (2008) discussed its synthesis through Pfitzinger-type chemistry, highlighting its utility in creating bi- and tridentate ligands (Zong, Zhou, & Thummel, 2008).
Hydrogen Bonding Studies
Studies have also focused on hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives. Shouwen Jin et al. (2011) explored this, increasing our understanding of the binding of 2-aminoheterocyclic compounds with carboxylic acid derivatives (Jin et al., 2011).
Cytotoxic Activity in Novel Heterocycles
The compound has been a subject of research in the design and synthesis of novel heterocycles with potential cytotoxic activity. S. López et al. (2003) synthesized derivatives related to antimitotic 2-phenyl-1.8-naphthyridin-4(1H)-ones, indicating their relevance in cancer research (López et al., 2003).
Solvatochromism Studies
M. Santo et al. (2003) conducted solvatochromism studies in 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid and related compounds, which contributes to our understanding of intramolecular hydrogen-bonded structures in these compounds (Santo et al., 2003).
Antibacterial and Antifungal Activities
In the realm of microbiology, B. Vinod et al. (2008) studied Schiff bases containing 1,8-naphthyridine moiety, revealing their significant antibacterial activity (Vinod et al., 2008).
Photosensitizers in Solar Cells
Ahmet Kukrek et al. (2006) explored the use of 2-(pyrid-2'-yl)-1,8-naphthyridines in dye-sensitized solar cells, demonstrating the potential of these compounds in renewable energy applications (Kukrek et al., 2006).
Spectroscopic and Quantum Chemical Studies
Spectroscopic and quantum chemical investigations by Sheeraz Ahmad Bhat and Shabbir Ahmad (2016) provide insights into the properties of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, aiding in understanding its physical and chemical characteristics (Bhat & Ahmad, 2016).
Mecanismo De Acción
Target of Action
It’s known that 1,8-naphthyridine derivatives have a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities . They have also exhibited potential applications in neurological disorders such as Alzheimer’s disease, multiple sclerosis, and depression .
Mode of Action
It’s known that some 1,8-naphthyridine derivatives exert their action via topoisomerase ii inhibition .
Biochemical Pathways
It’s known that 1,8-naphthyridine derivatives can affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It’s known that 1,8-naphthyridine derivatives can have a variety of effects at the molecular and cellular level due to their diverse biological activities .
Action Environment
Environmental factors can significantly influence the action of a compound, including its stability, efficacy, and potential side effects .
Propiedades
IUPAC Name |
2-oxo-1H-1,8-naphthyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-7-4-6(9(13)14)5-2-1-3-10-8(5)11-7/h1-4H,(H,13,14)(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOVSVZTJDDUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C=C2C(=O)O)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-1,8-naphthyridine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-Methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazin-2-yl][4-(2-pyridyl)piperazino]methanone](/img/structure/B2451055.png)
![[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2451057.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopropyl)methanone](/img/structure/B2451060.png)


![1-(2-methoxyphenyl)-5-pyridin-2-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2451066.png)

![N-(4-ethylphenyl)-2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2451068.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2451070.png)
![3-isopropyl-2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2451071.png)
